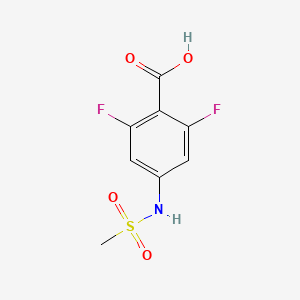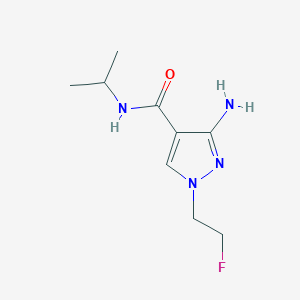
2,6-Difluoro-4-methanesulfonamidobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-ジフルオロ-4-メタンスルホンアミド安息香酸は、安息香酸類に属する有機化合物です。2位と6位にフッ素原子を2つ、4位にメタンスルホンアミド基、およびカルボン酸基を特徴としています。
2. 製法
合成経路と反応条件
2,6-ジフルオロ-4-メタンスルホンアミド安息香酸の合成は、通常、市販の前駆体から出発して複数ステップで行われます。一般的な方法の1つは、適切な安息香酸誘導体のフッ素化を行い、その後メタンスルホンアミド基を導入することです。反応条件には、通常、強力なフッ素化剤と制御された温度の使用が必要であり、目的の位置で選択的な置換を保証します。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、規模が大きくなります。このプロセスは、収率と純度を最適化しており、通常は連続フロー反応器と高度な精製技術を用いて、工業規格を満たしています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-methanesulfonamidobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method includes the fluorination of a suitable benzoic acid derivative, followed by the introduction of the methanesulfonamide group. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
反応の種類
2,6-ジフルオロ-4-メタンスルホンアミド安息香酸は、さまざまな化学反応を起こします。これには、以下が含まれます。
酸化: この化合物は、特定の条件下で酸化されて、対応するスルホン酸を形成することができます。
還元: 還元反応により、スルホンアミド基を他の官能基に変換することができます。
置換: フッ素原子は、適切な条件下で他の求核剤と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤がよく用いられます。
置換: アミンやチオールなどの求核剤を置換反応に用いることができます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によりスルホン酸が生成される可能性がありますが、置換反応により、さまざまな官能基を持つさまざまな誘導体が生成される可能性があります。
科学的研究の応用
2,6-ジフルオロ-4-メタンスルホンアミド安息香酸は、科学研究でいくつかの用途があります。
化学: これは、より複雑な分子の合成におけるビルディングブロックとして使用され、特に医薬品や農薬の開発に役立ちます。
生物学: この化合物は、抗菌作用や抗がん作用など、潜在的な生物学的活性について研究されています。
医学: 特に特定の酵素や受容体を標的にする薬物開発におけるその使用を調査するための研究が進行中です。
工業: これは、特殊な特性を持つ特殊化学品や材料の製造に使用されています。
作用機序
2,6-ジフルオロ-4-メタンスルホンアミド安息香酸の作用機序は、特定の分子標的との相互作用を伴います。フッ素原子とスルホンアミド基は、酵素や受容体への結合に重要な役割を果たし、それらの活性を調節します。正確な経路と標的は、特定の用途と研究されている生物系によって異なります。
類似化合物との比較
類似化合物
- 2,6-ジフルオロ-4-メトキシ安息香酸
- 2,6-ジフルオロ安息香酸
- 2,6-ジフルオロ-4-メチルベンゼンスルホンアミド
独自性
2,6-ジフルオロ-4-メタンスルホンアミド安息香酸は、フッ素原子とメタンスルホンアミド基の両方があるため、独特です。これにより、明確な化学的および生物学的特性が得られます。
特性
分子式 |
C8H7F2NO4S |
|---|---|
分子量 |
251.21 g/mol |
IUPAC名 |
2,6-difluoro-4-(methanesulfonamido)benzoic acid |
InChI |
InChI=1S/C8H7F2NO4S/c1-16(14,15)11-4-2-5(9)7(8(12)13)6(10)3-4/h2-3,11H,1H3,(H,12,13) |
InChIキー |
RNGDOGDJOKGWSH-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NC1=CC(=C(C(=C1)F)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11740118.png)
![[(4-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11740119.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740121.png)

![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid hydrochloride](/img/structure/B11740129.png)
![4-[({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B11740140.png)
![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11740148.png)
amine](/img/structure/B11740156.png)
![1-(butan-2-yl)-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11740163.png)


![2-[(3Z)-1-(dimethylamino)-3-[(2-fluorophenyl)methoxyimino]propylidene]propanedinitrile](/img/structure/B11740192.png)
![[(2,5-difluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740205.png)
![[(2,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740208.png)
